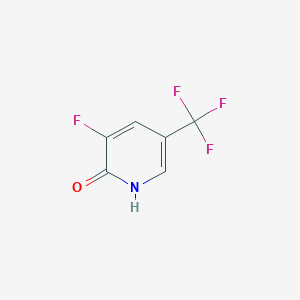
3-Fluoro-5-(trifluoromethyl)pyridin-2-ol
Overview
Description
3-Fluoro-5-(trifluoromethyl)pyridin-2-ol is a fluorinated pyridine derivative with the molecular formula C6H3F4NO. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both fluorine and hydroxyl groups in the pyridine ring contributes to its distinctive reactivity and stability.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the fields of drug synthesis, pesticide synthesis, and material chemistry .
Mode of Action
It’s known that trifluoromethylpyridines can participate in various reactions such as alkylation and chlorination . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . Its LogP value is 1.94510, indicating its lipophilicity .
Result of Action
It’s known that trifluoromethylpyridines have found applications in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Action Environment
It’s known that the reaction process involving similar compounds needs careful control of temperature and ph .
Biochemical Analysis
Biochemical Properties
3-Fluoro-5-(trifluoromethyl)pyridin-2-ol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to participate in alkylation and chlorination reactions, making it a valuable reagent in organic synthesis . The compound’s interactions with enzymes and proteins often involve hydrogen bonding and hydrophobic interactions, which can influence the activity and stability of these biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling proteins, leading to alterations in cellular responses. Additionally, its impact on gene expression can result in changes in the production of essential proteins, thereby affecting cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. The compound’s ability to form stable complexes with enzymes and proteins is a key aspect of its mechanism of action. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that the compound remains stable under sealed, dry conditions at room temperature . Over extended periods, it may undergo degradation, which can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to cumulative effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular responses. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of intermediate products, which may have their own biological activities. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its accumulation and activity in specific tissues, influencing its overall biological effects .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its ability to modulate cellular processes. Understanding the factors that determine its subcellular distribution is key to elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(trifluoromethyl)pyridin-2-ol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions. This reaction requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of trifluoromethyl ketone and appropriate catalysts can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different hydroxylated or dehydroxylated derivatives.
Scientific Research Applications
3-Fluoro-5-(trifluoromethyl)pyridin-2-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridin-2-ol
- 2-Hydroxy-5-(trifluoromethyl)pyridine
- 4-Bromo-5-(trifluoromethyl)pyridin-2-ol
- 4-Iodo-5-(trifluoromethyl)pyridin-2-ol
Comparison: Compared to these similar compounds, 3-Fluoro-5-(trifluoromethyl)pyridin-2-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination imparts distinct reactivity and stability, making it particularly valuable in various applications .
Properties
IUPAC Name |
3-fluoro-5-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCURQJAHXGYNOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616381 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040683-15-5 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


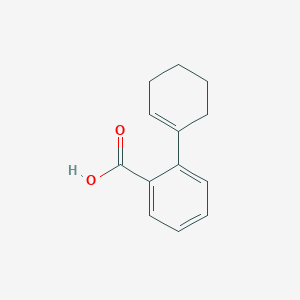
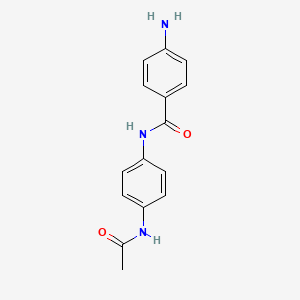
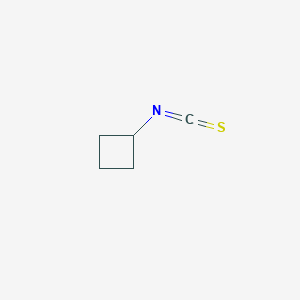

![Thieno[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1321774.png)
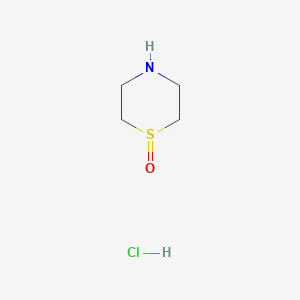
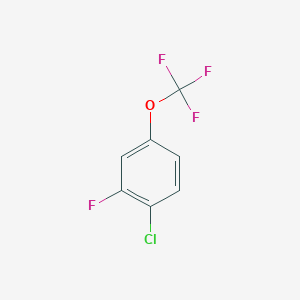
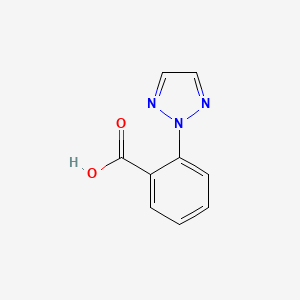
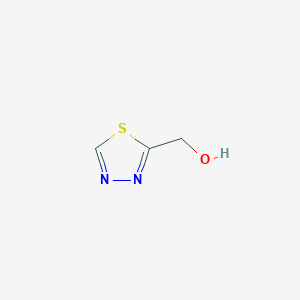
![5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1321782.png)
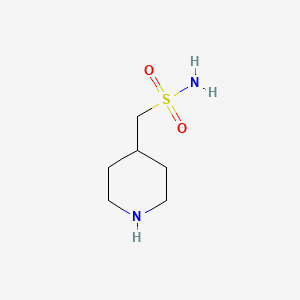


![Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1321796.png)
